Tert-butyl 2-amino-3-methoxypropanoate hydrochloride

Description

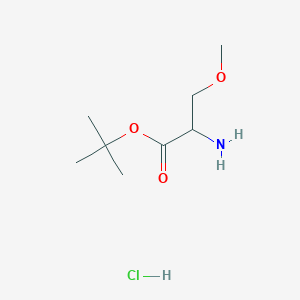

Tert-butyl 2-amino-3-methoxypropanoate hydrochloride (CAS: 1821839-04-6) is a chiral amino acid ester hydrochloride salt widely used as a synthetic intermediate in pharmaceutical and biochemical research. Its structure features a tert-butyl ester group, a methoxy substituent at the third carbon, and a protonated amino group stabilized by hydrochloric acid. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the hydrochloride salt increases aqueous solubility, facilitating its use in biological applications . This compound is typically supplied in high purity (≥99%) and is available in bulk quantities (e.g., 25 kg drums) from verified suppliers like ECHEMI and CymitQuimica .

Properties

Molecular Formula |

C8H18ClNO3 |

|---|---|

Molecular Weight |

211.68 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-methoxypropanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-7(10)6(9)5-11-4;/h6H,5,9H2,1-4H3;1H |

InChI Key |

AUHBFDKEUBKBOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(COC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Esterification and Functionalization

This approach involves sequential protection, methylation, and esterification steps:

- Starting Material : 2-Amino-3-hydroxypropanoic acid (or its protected derivative).

- Amino Group Protection :

- Methoxy Group Introduction :

- Deprotection :

- Esterification with tert-Butyl Group :

- Salt Formation :

One-Pot Synthesis via Acid-Catalyzed Condensation

A streamlined method derived from tert-butyl amino ester syntheses:

- Reactants : 2-Amino-3-methoxypropanoic acid, isobutylene.

- Catalyst : Silica-supported H₂SO₄ or PTSA.

- Solvent : Dichloromethane or dioxane.

- Conditions : 25°C, 4–5 days under autoclave pressure.

- Workup :

Yield : ~70–85% (based on analogous tert-butyl ester syntheses).

Comparative Analysis of Methods

| Parameter | Stepwise Approach | One-Pot Synthesis |

|---|---|---|

| Reaction Time | 7–10 days | 4–5 days |

| Purity | >98% (HPLC) | ~95% (GC) |

| Catalyst | Boc anhydride, PTSA | Silica-H₂SO₄ |

| Scalability | Moderate (multi-step) | High (single reactor) |

| Byproducts | Minimal (controlled steps) | Trace impurities (e.g., diesters) |

Structural and Process Optimization

Solvent Selection

- Polar Aprotic Solvents (e.g., dioxane): Enhance reaction rates for esterification but may require stringent drying.

- Chlorinated Solvents (e.g., dichloromethane): Preferred for acid-catalyzed reactions due to inertness.

Catalytic Efficiency

- Silica-H₂SO₄ : Reduces side reactions (e.g., sulfonation) compared to concentrated H₂SO₄.

- PTSA : Enables shorter reaction times (2–3 days) at ambient temperature.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, 210 nm detection, retention time ~8.2 min.

- Elemental Analysis : Calculated for C₉H₁₈ClNO₃: C 47.48%, H 7.97%, N 6.15%.

Industrial-Scale Considerations

- Cost Efficiency : Isobutylene is cost-effective but requires pressurized reactors.

- Waste Management : Bicarbonate washes neutralize acidic byproducts, aligning with green chemistry principles.

Challenges and Mitigation

- Racemization Risk : Minimized by low-temperature methylation (0–5°C).

- Ester Hydrolysis : Avoid aqueous workup post-esterification; use anhydrous HCl for salt formation.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl 2-amino-3-methoxypropanoate hydrochloride is an organic compound with the chemical formula C₈H₁₈ClNO₂. It features a tert-butyl group attached to an amino acid structure, which includes a methoxy group. The molecular weight of this compound is approximately 195.69 g/mol, and it exhibits high solubility in water. It is primarily known for its role in organic synthesis and as a potential building block in pharmaceutical chemistry.

Applications

This compound has several potential applications:

- Organic Synthesis: It serves as a key intermediate in various organic synthesis processes.

- Pharmaceutical Chemistry: It is a potential building block in pharmaceutical chemistry.

- Research Reagents: Used in biochemical assays or as a standard in analytical chemistry.

- Agricultural Chemicals: Potential applications in developing agricultural chemicals.

Interaction studies

Interaction studies involving this compound focus on its behavior in biological systems. The presence of the methoxy group enhances solubility and potentially alters biological activity, making it a valuable candidate for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related amino acid esters, focusing on ester group size, chirality, and substituent effects:

Key Compounds Analyzed :

Ethyl 2-amino-3-methoxypropanoate hydrochloride (CAS: N/A; Molecular formula: C₆H₁₄ClNO₃)

(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride (CAS: 1800300-79-1; Molecular formula: C₅H₁₂ClNO₃)

D-Alanine ethyl ester hydrochloride (CAS: 6331-09-5; Molecular formula: C₅H₁₂ClNO₂)

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: N/A; Molecular formula: C₁₀H₂₀ClNO₂)

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ester Group | Chirality | Key Features |

|---|---|---|---|---|---|---|

| Tert-butyl 2-amino-3-methoxypropanoate HCl | 1821839-04-6 | C₈H₁₆ClNO₃* | ~209.6* | tert-butyl | S | High steric protection; pharmaceutical use |

| Ethyl 2-amino-3-methoxypropanoate HCl | - | C₆H₁₄ClNO₃ | 183.63 | ethyl | - | Moderate solubility; lab-scale synthesis |

| (R)-Methyl 2-amino-3-methoxypropanoate HCl | 1800300-79-1 | C₅H₁₂ClNO₃ | 169.61 | methyl | R | Compact ester; enantiomeric specificity |

| D-Alanine ethyl ester HCl | 6331-09-5 | C₅H₁₂ClNO₂ | 153.61 | ethyl | D | Alanine backbone; lacks methoxy group |

| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl | - | C₁₀H₂₀ClNO₂ | 229.73 | tert-butyl | - | Cyclopropylmethyl substituent; versatile R&D |

*Estimated based on structural analogs.

Ester Group Impact :

- Tert-butyl esters (e.g., main compound and tert-butyl 2-[(cyclopropylmethyl)amino]acetate HCl) offer superior steric protection and stability under acidic conditions, making them ideal for multi-step syntheses .

- Methyl/ethyl esters (e.g., (R)-methyl and ethyl analogs) exhibit faster reaction kinetics due to reduced steric hindrance but are less stable in harsh conditions .

Functional Substituents :

- The methoxy group in the main compound enhances polarity and hydrogen-bonding capacity compared to non-substituted analogs like D-alanine ethyl ester HCl, influencing solubility and receptor interactions .

- Cyclopropylmethyl in tert-butyl 2-[(cyclopropylmethyl)amino]acetate HCl introduces conformational rigidity, useful in material science and bioactive molecule design .

Physicochemical Properties :

- Solubility : Hydrochloride salts improve aqueous solubility, but tert-butyl esters remain more lipophilic than methyl/ethyl analogs, affecting pharmacokinetics .

- Stability : Tert-butyl derivatives resist hydrolysis under basic conditions but cleave under strong acids, enabling controlled deprotection .

Biological Activity

Tert-butyl 2-amino-3-methoxypropanoate hydrochloride, also known as H-DL-Val-OtBu.HCl, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

- Molecular Formula : C9H19ClN2O2

- Molecular Weight : 209.71 g/mol

- CAS Number : 75898-43-0

This compound functions primarily as an amino acid derivative. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the tert-butyl group enhances its lipophilicity, which may facilitate better membrane permeability and bioavailability.

Biological Activities

-

Anticancer Properties :

- Research indicates that derivatives of amino acid esters, including this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to similar compounds can yield IC50 values in the low micromolar range against various human cancer cell lines such as HeLa and HCT-116, suggesting potential for further development as anticancer agents .

-

Enzyme Inhibition :

- This compound has been studied for its potential as a histone deacetylase inhibitor (HDACI). HDACIs are known to induce apoptosis in cancer cells by altering gene expression patterns. The structure-activity relationship (SAR) studies indicate that specific modifications to the amino acid backbone can enhance inhibitory potency against HDACs .

-

Neuroprotective Effects :

- Preliminary investigations suggest that compounds similar to tert-butyl 2-amino-3-methoxypropanoate may offer neuroprotective benefits by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. However, more detailed studies are required to elucidate these effects fully.

Table 1: Summary of Biological Activity Studies

Notable Research Findings

- A study published in Chemistry & Biology detailed the synthesis of several derivatives of amino acid esters, noting their enhanced anticancer activities compared to standard treatments like doxorubicin .

- Another investigation highlighted the potential of these compounds in modulating histone acetylation status within cancer cells, leading to altered gene expression profiles conducive to apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-amino-3-methoxypropanoate hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Esterification of 2-amino-3-methoxypropanoic acid with tert-butanol under acidic conditions (e.g., HCl catalysis).

- Step 2 : Protection of the amino group using Boc (tert-butoxycarbonyl) chemistry, followed by deprotection to generate the free base.

- Step 3 : Formation of the hydrochloride salt via reaction with hydrochloric acid to enhance solubility .

- Optimization : Yield improvements are achieved by controlling temperature (0–5°C during salt formation), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 molar ratio of free base to HCl). Purity is monitored via TLC or HPLC .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: tert-butyl protons at δ 1.42 (s, 9H), methoxy group at δ 3.30 (s, 3H), and α-proton adjacent to the amino group at δ 3.95 (m) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) confirms purity (>98%) and detects impurities (e.g., unreacted starting materials) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 208.1 (free base) and 244.6 (hydrochloride) .

Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : The hydrochloride salt improves aqueous solubility (up to 50 mg/mL in water at 25°C) compared to the free base. In organic solvents, solubility is highest in methanol and DMSO (>100 mg/mL) .

- Stability : Degradation occurs under basic conditions (pH > 8) via ester hydrolysis. Storage at 2–8°C in airtight containers with desiccants prevents moisture absorption and decomposition .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric purity in this compound, and how are chiral centers validated?

- Methodological Answer :

- Chiral Chromatography : Use of Chiralpak® IC or AD-H columns with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Retention times are compared to commercial standards .

- Polarimetry : Specific rotation values ([α]D²⁵ = +12.5° for (R)-enantiomer) validate configuration .

- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice structures .

Q. How does the hydrochloride salt form affect the compound’s crystallinity and formulation in drug delivery systems?

- Methodological Answer :

- Crystallinity : The salt form enhances crystalline stability, as shown by DSC (melting point ~180°C) and PXRD (sharp diffraction peaks). This improves shelf life but may reduce bioavailability due to slower dissolution .

- Formulation Strategies : Micellar encapsulation (e.g., using poloxamers) or co-solvency (PEG 400) mitigates poor solubility in hydrophobic matrices .

Q. What analytical approaches are used to address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., serine derivatives) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., tert-butyl alcohol) that may interfere with bioactivity assays .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 simulations at the B3LYP/6-31G* level predict activation energies for SN2 reactions at the methoxy group (ΔG‡ ≈ 25 kcal/mol) .

- MD Simulations : GROMACS models assess solvent effects (e.g., water vs. DMSO) on reaction pathways .

Q. What are the limitations of current synthetic methods for this compound, and how can green chemistry principles be applied?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.